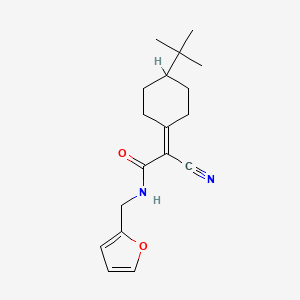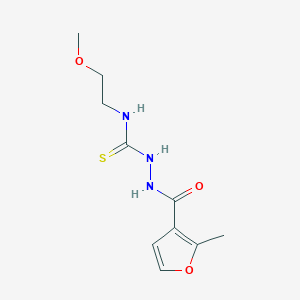
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide
Overview
Description
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide, also known as TBOA, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to be useful in studying the role of these transporters in the brain.
Mechanism of Action
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide inhibits the activity of EAATs by binding to the transporter protein and preventing the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide can lead to various biochemical and physiological effects, including increased excitotoxicity, altered synaptic plasticity, and changes in neuronal signaling. These effects can be studied to gain a better understanding of the role of EAATs in normal brain function and in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in lab experiments are its potency and specificity for EAATs, which allows for precise manipulation of glutamate levels in the brain. However, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are numerous future directions for research involving 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide. One potential avenue is the use of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in studying the role of EAATs in neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the development of new compounds based on 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide that have improved potency and specificity for EAATs. Additionally, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems in the brain.
In conclusion, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide is a compound with significant potential for scientific research related to the role of EAATs in the brain. Its potency and specificity make it a valuable tool for studying glutamate signaling and its effects on neuronal function. Further research is needed to fully understand the potential applications of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in the study of neurological disorders and the development of new treatments.
Scientific Research Applications
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has been used extensively in scientific research to study the role of EAATs in the brain. EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. Dysregulation of EAATs has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)14-8-6-13(7-9-14)16(11-19)17(21)20-12-15-5-4-10-22-15/h4-5,10,14H,6-9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFDNFBKUPWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140074 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
CAS RN |
588678-82-4 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4268077.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4268085.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268092.png)
![5-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B4268100.png)
![5-chloro-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methoxybenzamide](/img/structure/B4268105.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268106.png)
![5-{2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4268113.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268118.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268135.png)
![methyl 5-ethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268155.png)
![methyl 5-ethyl-2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268163.png)

![3-[2-(3-chlorophenyl)ethyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268183.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268189.png)